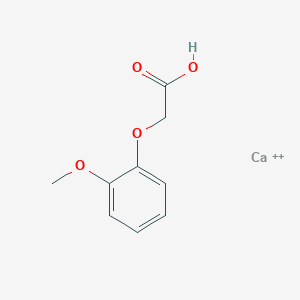
Calcium (o-methoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium (o-methoxyphenoxy)acetate is a chemical compound with the molecular formula C18H18CaO8 and a molecular weight of 402.41 g/mol It is known for its unique structure, which includes a calcium ion coordinated with two o-methoxyphenoxyacetate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium (o-methoxyphenoxy)acetate can be synthesized through the reaction of calcium acetate with o-methoxyphenoxyacetic acid. The reaction typically involves dissolving calcium acetate in a suitable solvent, such as water or ethanol, and then adding o-methoxyphenoxyacetic acid under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps like recrystallization or filtration may be employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium (o-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenoxyacetates .
Applications De Recherche Scientifique
Calcium (o-methoxyphenoxy)acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research explores its potential use in drug development and as a calcium supplement.
Industry: It finds applications in the production of polymers, coatings, and other industrial materials
Mécanisme D'action
The mechanism of action of calcium (o-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium acetate: Used as a phosphate binder in medicine.
Calcium carbonate: Commonly used as a dietary supplement and antacid.
Calcium citrate: Known for its high bioavailability as a calcium supplement.
Uniqueness
Calcium (o-methoxyphenoxy)acetate is unique due to its specific structure and the presence of o-methoxyphenoxy groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other calcium compounds .
Propriétés
Numéro CAS |
60296-02-8 |
|---|---|
Formule moléculaire |
C9H10CaO4+2 |
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
calcium;2-(2-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H10O4.Ca/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h2-5H,6H2,1H3,(H,10,11);/q;+2 |
Clé InChI |
BWWKYXIHYDLOLR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC(=O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


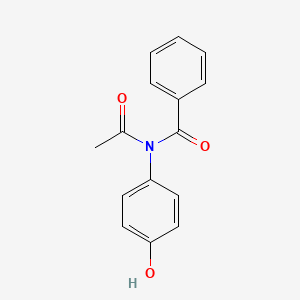
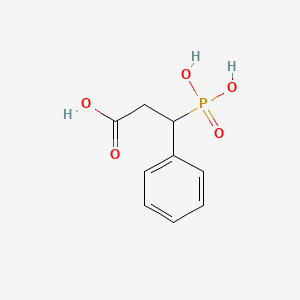


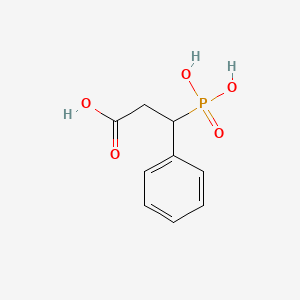
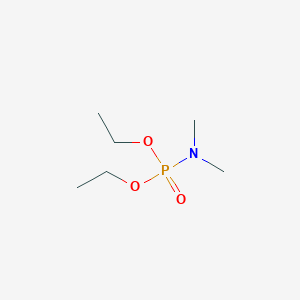

![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)
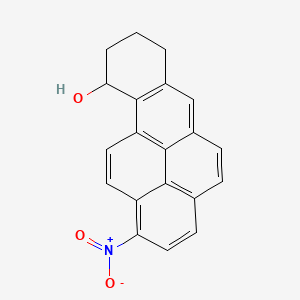

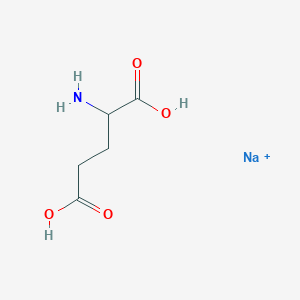

![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)

